molecular formula C10H13O4- B1261613 7-Deoxyloganetate

7-Deoxyloganetate

Cat. No. B1261613
M. Wt: 197.21 g/mol
InChI Key: DKGYTSKPMLWLEI-FIZOKRMRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

7-deoxyloganetate is a monocarboxylic acid anion that is the conjugate base of 7-deoxyloganetic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of a 7-deoxyloganetic acid.

Scientific Research Applications

Iridoid Biosynthesis and Metabolic Pathways

  • Biosynthesis of Monoterpenoid Indole Alkaloids (MIAs): 7-Deoxyloganetate is crucial in iridoid biosynthesis, a pathway leading to the formation of monoterpenoid indole alkaloids (MIAs) and quinoline alkaloids. In a study, the 7-deoxyloganetic acid synthase enzyme was identified as key in this process, specifically catalyzing the oxidation steps necessary for forming 7-deoxyloganetic acid in Catharanthus roseus (Salim et al., 2014).
  • Seco-iridoid Pathway in Catharanthus roseus: Another study corroborated these findings, detailing the molecular and biochemical characterization of enzymes in the seco-iridoid pathway, including 7-deoxyloganic acid hydroxylase and 7-deoxyloganetic acid synthase, crucial for iridoid biosynthesis (Miettinen et al., 2014).

Enzyme Specificity and Kinetics

  • 7-Deoxyloganin 7-hydroxylase in Lonicera japonica Cells: The activity of 7-deoxyloganin 7-hydroxylase, catalyzing the conversion of 7-deoxyloganin into loganin, was observed in cell suspension cultures of Lonicera japonica. This enzyme's role is significant in the pathway converting 7-deoxyloganin to loganin, highlighting the specificity of these metabolic pathways (Katano et al., 2001).

Iridoid Glucosylation and Biosynthesis

  • Iridoid 1-O-Glucosylation Enzyme Activities: The enzyme activities for iridoid 1-O-glucosylation were studied in Lonicera japonica cell cultures. It was discovered that crude cell-free extracts from these cells could glucosylate 7-deoxyloganetic acid. This process is pivotal in the biosynthesis of loganin, an important compound in various metabolic pathways (Yamamoto et al., 2002).

properties

Molecular Formula

C10H13O4-

Molecular Weight

197.21 g/mol

IUPAC Name

(1R,4aS,7S,7aR)-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C10H14O4/c1-5-2-3-6-7(9(11)12)4-14-10(13)8(5)6/h4-6,8,10,13H,2-3H2,1H3,(H,11,12)/p-1/t5-,6+,8+,10+/m0/s1

InChI Key

DKGYTSKPMLWLEI-FIZOKRMRSA-M

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)[O-])O

Canonical SMILES

CC1CCC2C1C(OC=C2C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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